2-methyl-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields the desired benzothiazine derivative through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .
Scientific Research Applications
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its anti-inflammatory and analgesic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antifungal and antimicrobial activities.
Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Used in the development of pharmaceuticals.
Uniqueness
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific structural features and the presence of a methyl group at the 2-position, which influences its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCUJZRZIIVBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525512 |
Source
|
Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-00-2 |
Source
|
Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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